molecular formula C12H13NO B8508708 2-(2-Methylquinolin-7-yl)ethanol

2-(2-Methylquinolin-7-yl)ethanol

Cat. No. B8508708
M. Wt: 187.24 g/mol
InChI Key: CSUILJILAMYNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889704B2

Procedure details

methyl 2-(2-methylquinolin-7-yl)acetate (5.78 g, 26.9 mmol) in THF (50 mL) was added 1M LAH (40.3 mL, 40.3 mmol) in THF at 0° C., followed by stirring at 0° C. for 3 hours. Sodium sulfate decahydrate (10.0 g) was added and stirred at ambient temperature for 30 minutes. The solid was removed by filtration and washed with ethyl acetate (100 mL). The filtrate was concentrated and the residue obtained was purified by flash chromatography (ethyl acetate) on silica gel to give 2-(2-methylquinolin-7-yl)ethanol (2.35 g, 12.6 mmol, 47% yield) as a solid.
Quantity
5.78 g
Type
reactant
Reaction Step One
Name
Quantity
40.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH2:12][C:13](OC)=[O:14])=[CH:7][CH:8]=2)[N:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH2:12][CH2:13][OH:14])=[CH:7][CH:8]=2)[N:3]=1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
5.78 g
Type
reactant
Smiles
CC1=NC2=CC(=CC=C2C=C1)CC(=O)OC
Name
Quantity
40.3 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (ethyl acetate) on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC2=CC(=CC=C2C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.6 mmol
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.